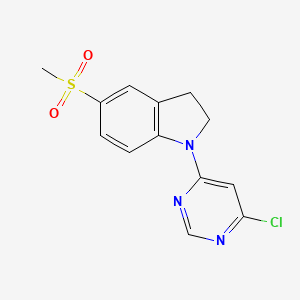
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole is a chemical compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a chloropyrimidine group attached to the indoline core, along with a methylsulfonyl substituent
Vorbereitungsmethoden
The synthesis of 1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole involves several steps, typically starting with the preparation of the indoline core. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative.
Introduction of the Chloropyrimidine Group: The chloropyrimidine group can be introduced via a nucleophilic substitution reaction, where a suitable chloropyrimidine derivative reacts with the indoline core.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through a sulfonylation reaction using reagents like methylsulfonyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the chloropyrimidine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole can be compared with other similar compounds, such as:
1-(6-Chloropyrimidin-4-yl)indoline: Lacks the methylsulfonyl group, which may affect its chemical reactivity and biological activity.
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid: Contains a piperidine ring instead of an indoline core, leading to different chemical properties and applications.
(6-Chloropyrimidin-4-yl)phenylamine: Features a phenylamine group, which may result in distinct biological activities compared to the indoline derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C13H12ClN3O2S |
|---|---|
Molekulargewicht |
309.77 g/mol |
IUPAC-Name |
1-(6-chloropyrimidin-4-yl)-5-methylsulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C13H12ClN3O2S/c1-20(18,19)10-2-3-11-9(6-10)4-5-17(11)13-7-12(14)15-8-16-13/h2-3,6-8H,4-5H2,1H3 |
InChI-Schlüssel |
VEAUSBVTVSIDAM-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C3=CC(=NC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















